Product packaging for 2-[6-(2-Formylphenoxy)hexoxy]benzaldehyde(Cat. No.:CAS No. 64621-35-8)

2-[6-(2-Formylphenoxy)hexoxy]benzaldehyde

Cat. No.: B1608511
CAS No.: 64621-35-8
M. Wt: 326.4 g/mol
InChI Key: PIPIQYSPUYAGOG-UHFFFAOYSA-N
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Description

2-[6-(2-Formylphenoxy)hexoxy]benzaldehyde (CAS 64621-35-8) is a synthetic dialdehyde compound with the molecular formula C20H22O4 and a molecular weight of 326.39 g/mol. This compound serves as a versatile and high-value building block in organic and materials chemistry research. Its structure features two benzaldehyde groups connected by a flexible hexyloxy chain, making it a key precursor for the synthesis of more complex macrocyclic and supramolecular structures through condensation reactions with polyamines . The aldehyde functional groups are highly reactive and can be used to create Schiff bases, ligands for metal-organic frameworks (MOFs), and various heterocyclic compounds. Researchers utilize this dialdehyde in the development of novel organic materials and photochemical studies . Recent literature highlights the application of similar ortho-substituted benzaldehyde derivatives in photochemically-enabled reactions, demonstrating their potential in umpolung synthesis to access unique heterocyclic scaffolds like 2-hydroxybenzofuranones . The compound is for research use only and must not be used for diagnostic, therapeutic, or any other human or animal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H22O4 B1608511 2-[6-(2-Formylphenoxy)hexoxy]benzaldehyde CAS No. 64621-35-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[6-(2-formylphenoxy)hexoxy]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22O4/c21-15-17-9-3-5-11-19(17)23-13-7-1-2-8-14-24-20-12-6-4-10-18(20)16-22/h3-6,9-12,15-16H,1-2,7-8,13-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIPIQYSPUYAGOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=O)OCCCCCCOC2=CC=CC=C2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70400558
Record name 2-[6-(2-formylphenoxy)hexoxy]benzaldehyde
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Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64621-35-8
Record name 2-[6-(2-formylphenoxy)hexoxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70400558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2'-(HEXAMETHYLENEDIOXY)-DIBENZALDEHYDE
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Synthetic Methodologies for 2 6 2 Formylphenoxy Hexoxy Benzaldehyde and Its Structural Analogs

Retrosynthetic Analysis and Key Disconnection Strategies

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves breaking down the target molecule into simpler, commercially available starting materials through a series of logical disconnections. For 2-[6-(2-Formylphenoxy)hexoxy]benzaldehyde, the primary disconnection points are the two ether linkages and the formyl groups on each aromatic ring.

Retrosynthetic analysis of this compoundA simplified representation of the retrosynthetic analysis for this compound.

Etherification Pathways for Hexoxy Linkage Formation

The central hexoxy bridge connecting the two formylphenoxy units is a key structural feature. The most logical disconnection here is at the carbon-oxygen bonds of the ether linkages. This points to two primary synthetic routes based on the Williamson ether synthesis, a robust and widely used method for forming ethers from an alkoxide and an alkyl halide. orgsyn.orgresearchgate.netnih.govarabjchem.org

Route A involves the reaction of two equivalents of a phenolic precursor, salicylaldehyde (B1680747) (2-hydroxybenzaldehyde), with a difunctional alkylating agent, 1,6-dibromohexane (B150918). In this approach, the phenoxide is generated in situ using a suitable base, which then acts as a nucleophile, displacing the bromide ions from the alkyl chain in a double SN2 reaction.

Route B would involve the reaction of a pre-formed 1,6-di(phenoxy)hexane with a formylating agent. This route separates the etherification and formylation steps. A variation of this could involve the reaction of 6-bromohexan-1-ol with salicylaldehyde, followed by a second Williamson ether synthesis with another molecule of salicylaldehyde.

Formylation Reactions on Phenolic Precursors

The formyl groups are positioned ortho to the ether linkages on both benzene (B151609) rings. If the synthetic strategy involves formylating a diphenoxyalkane precursor (Route B), a regioselective ortho-formylation method is crucial. Several classical name reactions are suitable for this transformation, including the Vilsmeier-Haack reaction, the Duff reaction, and the Rieche formylation. researchgate.net The choice of method often depends on the specific substrate and desired reaction conditions. For electron-rich phenols, these methods can provide good yields of the ortho-aldehyde. researchgate.net

Detailed Synthetic Procedures and Optimized Reaction Conditions

Based on the retrosynthetic analysis, the most straightforward synthesis of this compound involves the direct alkylation of salicylaldehyde with 1,6-dibromohexane.

Alkylation Reactions Utilizing Dibromohexane and Phenols

The Williamson ether synthesis provides a reliable method for the preparation of the target molecule. The reaction involves the nucleophilic substitution of the bromine atoms in 1,6-dibromohexane by the phenoxide ion of salicylaldehyde.

A typical procedure for a similar transformation involves dissolving the phenolic aldehyde (e.g., p-hydroxybenzaldehyde) and a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF). nih.gov The mixture is heated to reflux, and a solution of the dibromoalkane in DMF is added dropwise. nih.gov The reaction is then refluxed for several hours to ensure complete dialkylation. nih.gov After cooling, the product is precipitated by the addition of water and can be purified by recrystallization. nih.gov

For the synthesis of this compound, salicylaldehyde would be used as the starting phenol (B47542). The use of a base like potassium carbonate is crucial for the deprotonation of the phenolic hydroxyl group to form the more nucleophilic phenoxide.

Table 1: Reaction Parameters for Williamson Ether Synthesis of Bis-aldehydes

Parameter Condition Rationale
Phenol Salicylaldehyde Provides the formylphenoxy moiety.
Alkylating Agent 1,6-Dibromohexane Forms the hexoxy linker.
Base Anhydrous K₂CO₃ Deprotonates the phenol to form the active nucleophile.
Solvent Dimethylformamide (DMF) A polar aprotic solvent that facilitates Sɴ2 reactions.
Temperature Reflux Provides the necessary activation energy for the reaction.

| Work-up | Precipitation in water | Isolates the crude product from the reaction mixture. |

This interactive table summarizes the key parameters for the synthesis.

Regioselective Ortho-Formylation Approaches (e.g., Rieche Formylation, Vilsmeier-Haack)

Should the synthesis proceed via the formylation of 1,6-diphenoxyhexane (a structural analog precursor), methods that favor ortho-formylation are necessary.

The Rieche formylation utilizes dichloromethyl methyl ether as the formylating agent in the presence of a Lewis acid like titanium tetrachloride (TiCl₄). researchgate.netqut.edu.au This method is known to be effective for the ortho-formylation of electron-rich aromatic compounds, including phenols. researchgate.net The reaction typically proceeds by the formation of an electrophilic chloromethyl ether species that is attacked by the aromatic ring.

The Vilsmeier-Haack reaction employs a Vilsmeier reagent, which is typically formed from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃). researchgate.net This reagent is a mild electrophile that reacts with electron-rich aromatic rings to introduce a formyl group after hydrolysis. researchgate.net The Vilsmeier-Haack reaction is a powerful tool for the formylation of a wide range of aromatic and heteroaromatic compounds.

Table 2: Comparison of Ortho-Formylation Methods

Method Reagents Key Features
Rieche Formylation Dichloromethyl methyl ether, TiCl₄ Good for electron-rich phenols, provides ortho-selectivity.
Vilsmeier-Haack DMF, POCl₃ Mild conditions, widely applicable for electron-rich arenes.

| Duff Reaction | Hexamethylenetetramine, acid | Utilizes a readily available formyl source, often requires acidic conditions. |

This interactive table compares common methods for ortho-formylation.

The synthesis of the title compound, 2,2'-(hexane-1,6-diylbis(oxy))dibenzaldehyde, has been reported in the literature, where it was used as a precursor for modifying silica (B1680970) gel surfaces. While detailed experimental data from this specific source is not provided here, the established methodologies for Williamson ether synthesis and ortho-formylation provide a clear and reliable pathway for its preparation.

Multi-step Convergent Synthesis Routes

The construction of this compound is efficiently achieved through a convergent synthesis strategy. This approach involves the independent synthesis of key fragments of the target molecule, which are then joined together in the final steps. A common and effective route is the Williamson ether synthesis, where two equivalents of a phenoxide are reacted with a suitable dielectrophile.

In a typical procedure, salicylaldehyde (2-hydroxybenzaldehyde) is treated with a base, such as potassium carbonate (K₂CO₃) or sodium hydroxide (B78521) (NaOH), to generate the corresponding phenoxide in situ. This nucleophilic phenoxide is then reacted with a 1,6-dihalohexane, such as 1,6-dibromohexane or 1,6-dichlorohexane, in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile. The reaction involves a double nucleophilic substitution (Sɴ2) at the terminal carbons of the hexane (B92381) chain, effectively linking two salicylaldehyde units via a flexible hexoxy bridge to yield the final product.

This synthetic approach is analogous to methods used for preparing similar bis-aldehydes, where salicylaldehyde or its derivatives are reacted with various linkers. For example, the synthesis of 2,2'-[butane-1,4-diylbis(oxy)]dibenzaldehyde involves the reaction of salicylaldehyde with 1,4-butanediamine in the presence of K₂CO₃. nih.gov Similarly, other dialkoxybenzaldehydes are prepared by the lithiation of 1,3-dialkoxybenzenes followed by formylation, demonstrating a versatile strategy for introducing aldehyde groups. semanticscholar.org The development of multi-step syntheses is a core focus in organic chemistry, aiming to build complex molecules from simpler, readily available starting materials. trine.edutruman.eduwhiterose.ac.ukarxiv.org

Table 1: Representative Convergent Synthesis of this compound

StepReactantsReagents & ConditionsProductReaction Type
1Salicylaldehyde (2 eq.)K₂CO₃ (or other base), 1,6-Dibromohexane (1 eq.), DMF, HeatThis compoundWilliamson Ether Synthesis (Double Sɴ2)

Purification and Isolation Techniques

Post-synthesis, the crude product is a mixture containing the desired compound, unreacted starting materials, by-products, and solvent. Therefore, rigorous purification is essential to isolate this compound in high purity.

Silica gel column chromatography is a fundamental and highly effective technique for purifying compounds of moderate polarity like this compound. The crude reaction mixture is loaded onto a column packed with silica gel, and a solvent system (eluent) is passed through the column. Separation occurs based on the differential adsorption of the components to the silica gel.

For a molecule with two aldehyde groups and two ether linkages, a solvent system of intermediate polarity is typically chosen. A common choice is a mixture of a nonpolar solvent like petroleum ether or hexane and a more polar solvent such as ethyl acetate (B1210297). By gradually increasing the proportion of the polar solvent, compounds are eluted in order of increasing polarity. This method is widely documented for the purification of related aromatic aldehydes. For instance, a similar compound, 2-[6-(2-formylphenoxy)-2,4-hexadiynyloxy]benzaldehyde, was purified using silica gel column chromatography with a petroleum ether/ethyl acetate (1:1, v/v) mixture as the eluent. researchgate.net

Recrystallization is a powerful technique for purifying solid organic compounds. The principle relies on the difference in solubility of the desired compound and impurities in a suitable solvent at different temperatures. The crude solid is dissolved in a minimal amount of a hot solvent in which it is highly soluble. Upon cooling, the solubility of the compound decreases, leading to the formation of pure crystals, while impurities remain dissolved in the solvent (mother liquor).

The choice of solvent is critical for successful recrystallization. For this compound, a single solvent or a binary solvent system can be employed. A mixture of petroleum ether and dichloromethane (B109758) (3:1, v/v) has been successfully used for the crystallization of a structurally related dialdehyde (B1249045). researchgate.net Other potential solvent systems include mixtures of methanol (B129727) and chloroform (B151607) nih.gov or ethanol (B145695), which is a common recrystallization solvent for derivatives of 2-hydroxybenzaldehyde. nih.gov The final, purified product is then isolated by filtration.

Table 2: Common Purification Techniques

TechniqueStationary Phase/Solvent SystemPrinciple of SeparationReference Example
Silica Gel Column ChromatographySilica Gel; Petroleum ether/Ethyl acetateDifferential adsorption based on polarityPurification of 2-[6-(2-formylphenoxy)-2,4-hexadiynyloxy]benzaldehyde researchgate.net
RecrystallizationPetroleum ether/DichloromethaneDifferential solubility at varying temperaturesCrystallization of 2-[6-(2-formylphenoxy)-2,4-hexadiynyloxy]benzaldehyde researchgate.net
RecrystallizationMethanol/ChloroformDifferential solubility at varying temperaturesCrystallization of 2,2'-[butane-1,4-diylbis(oxy)]dibenzaldehyde nih.gov

Synthesis of Structural Analogs and Derivatives

The synthesis of structural analogs of this compound allows for the systematic investigation of structure-property relationships. Modifications can be made to the alkoxy chain linker or the aromatic rings.

The hexoxy linker in the parent molecule can be readily modified by substituting the 1,6-dihalohexane with other α,ω-dihaloalkanes in the Williamson ether synthesis. This allows for the synthesis of a homologous series of dialdehydes with varying chain lengths, from shorter, more rigid linkers to longer, more flexible ones. For example, using 1,4-dibromobutane (B41627) would yield the butoxy-linked analog, 2-[4-(2-Formylphenoxy)butoxy]benzaldehyde. nih.govmolbase.com Conversely, using 1,10-dibromodecane (B1670030) would produce a derivative with a significantly longer and more flexible decoxy chain.

The length and nature of the alkoxy chain can significantly influence the molecule's physical properties, such as its melting point and solubility, as well as its conformational freedom. In other classes of molecules, such as certain synthetic opioids, the length of an alkoxy chain has been shown to govern biological potency. nih.govresearchgate.net While not directly applicable to the aldehyde's reactivity, it highlights the importance of such structural modifications in tuning molecular properties.

Table 3: Examples of Analogs with Varied Alkoxy Chains

Analog NameAlkyl ChainCAS Number
2-[4-(2-Formylphenoxy)butoxy]benzaldehyde-(CH₂)₄-77354-98-4 molbase.com
This compound-(CH₂)₆-64621-35-8 molbase.com
Analog with decoxy linker-(CH₂)₁₀-Not specified

Introducing substituents onto the benzene rings of the salicylaldehyde units is another powerful strategy for creating derivatives. This is typically achieved by starting the synthesis with a substituted salicylaldehyde. A wide variety of substituted 2-hydroxybenzaldehydes are commercially available or can be synthesized, allowing for the incorporation of electron-donating or electron-withdrawing groups at various positions on the aromatic ring.

For example, using 4-bromo-2-hydroxybenzaldehyde (B134324) in the Williamson ether synthesis with 1,6-dibromohexane would yield a dibrominated analog. Similarly, starting with a methoxy- or nitro-substituted salicylaldehyde would introduce these functional groups onto the final structure. The synthesis of various substituted aromatic aldehydes and their subsequent use in building more complex structures is a well-established field. semanticscholar.orgumich.edumdpi.com These modifications can dramatically alter the electronic properties, reactivity, and potential applications of the resulting dialdehyde. For instance, bromo- and diethylamino-substituted analogs of similar structures have been reported. molbase.com

Synthesis of Alkyne-Functionalized Analogs for Conjugated Systems

The introduction of alkyne functionalities into molecular frameworks is a key strategy for the construction of conjugated systems, which are of significant interest for their potential applications in molecular electronics and advanced materials. Alkyne units serve as rigid spacers that facilitate π-conjugation between different molecular fragments. A notable alkyne-functionalized analog of the parent compound is 2-[6-(2-Formylphenoxy)-2,4-hexadiynyloxy]benzaldehyde .

Two primary methods have been reported for the synthesis of this diacetylene compound. researchgate.net

Method A: Eglinton Reaction This approach involves the homo-coupling of an acetylenic precursor, 2-(2-propynyloxy)benzaldehyde , using copper(II) acetate (Cu(OAc)₂) in the presence or absence of pyridine. researchgate.net The Eglinton reaction is a classic method for the oxidative coupling of terminal alkynes.

Method B: Nucleophilic Substitution The second method involves the reaction of salicylaldehyde with 1,6-ditosyl-2,4-hexadiyne in the presence of potassium carbonate (K₂CO₃) as a base. researchgate.net This reaction proceeds via nucleophilic substitution, where the phenoxide ions of two salicylaldehyde molecules displace the tosylate groups. The reaction is typically carried out in tetrahydrofuran (B95107) (THF) over 24 hours. researchgate.net

Following the reaction, the product is purified by silica gel column chromatography. researchgate.net The structural analysis of 2-[6-(2-Formylphenoxy)-2,4-hexadiynyloxy]benzaldehyde reveals key features characteristic of conjugated systems. The conjugated triple bond (120 pm) is observed to be longer than an isolated triple bond, and the central sp-sp single bond has a length of 138 pm. researchgate.net These diacetylene compounds are valuable starting materials for the synthesis of various heterocyclic compounds and new Schiff bases. researchgate.net

Precursors for Macrocyclic Architectures

Aromatic dialdehydes, such as this compound, are crucial precursors for the synthesis of macrocyclic architectures, primarily through condensation reactions with primary diamines to form macrocyclic Schiff bases (imines). nih.govnih.gov These reactions are a cornerstone of supramolecular chemistry, allowing for the construction of large, ring-like molecules with diverse functionalities and host-guest properties. mdpi.comnih.gov

The general principle involves the [n+n] condensation of a dialdehyde with a diamine, which can lead to a variety of macrocyclic products, including [1+1], [2+2], [3+3], and even larger structures like [6+6] and [8+8] macrocycles. mdpi.com The outcome of these reactions is highly dependent on several factors, including the rigidity of the precursors, the solvent, and the potential use of a metal ion template. mdpi.comworktribe.com For extended dialdehyde building blocks connected by a sufficiently long and flexible linker, such as the hexoxy chain in the title compound, the formation of [1+1] macrocycles is a distinct possibility. mdpi.com

The condensation reaction to form the imine bond is typically reversible, which allows for thermodynamic control over the product distribution. worktribe.com This "trial-and-error" mechanism can lead to the formation of complex and sophisticated structures. worktribe.com In many cases, especially with rigid aromatic dialdehydes, the macrocyclic products can be obtained in good to quantitative yields. mdpi.com The resulting imine macrocycles can often be reduced to their more stable amine counterparts. mdpi.com

While a specific synthesis of a macrocycle from this compound is not detailed in the provided search results, the synthesis of closely related analogs provides a clear blueprint. For instance, the synthesis of 2-[4-(2-Formylphenoxy)butoxy]benzaldehyde was achieved by reacting salicylaldehyde with 1,4-dibromobutane in the presence of K₂CO₃. nih.gov Similarly, 4-[5-(4-formylphenoxy)pentoxy]benzaldehyde (B1609403) was synthesized from p-hydroxybenzaldehyde and 1,5-dibromopentane (B145557) in DMF with K₂CO₃. nih.gov These dialdehydes are explicitly noted as valuable precursors for condensation reactions with amines to form macrocyclic ligands. nih.govnih.gov

The general procedure for forming a macrocyclic Schiff base from a dialdehyde like this compound would involve reacting it with a suitable diamine in an appropriate solvent, often with heating. ekb.eg The choice of the diamine's chain length and rigidity will significantly influence the size of the resulting macrocycle. rsc.org For example, a [2+2] macrocycle can be formed from the reaction of a dialdehyde with a diamine, sometimes facilitated by a metal template like Mn²⁺ or Ba²⁺. sioc-journal.cn

The flexibility of the hexoxy linker in this compound is a key structural feature. Studies on similar flexible systems have shown that the conformational freedom of the linker can allow the molecule to adopt a preorganized conformation favorable for macrocyclization. rsc.org

Spectroscopic Data for this compound Not Found

Following a comprehensive search of available scientific literature and chemical databases, detailed spectroscopic and structural elucidation data for the compound This compound (CAS Registry Number: 64621-35-8) could not be located. As a result, the generation of an article with specific research findings on its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, as requested, is not possible at this time.

The inquiry for an in-depth analysis, including ¹H NMR, ¹³C NMR, two-dimensional NMR techniques (COSY, HMBC, HSQC), and detailed IR vibrational mode assignments, requires access to published experimental data that appears to be unavailable in the public domain. Searches for the compound's synthesis and characterization, or its use as a precursor in other chemical studies, did not yield any publications containing the requisite spectroscopic information.

While general principles of spectroscopy can predict the expected spectral features of this molecule based on its structure—which contains two benzaldehyde (B42025) moieties linked by a hexoxy bridge—the request for "detailed research findings" and "scientifically accurate content" necessitates actual experimental data to ensure the article is factual and not speculative.

For reference, the analysis of similar, simpler molecules provides a basic framework for what might be expected:

¹H NMR: Signals for the aldehydic protons would be expected in the downfield region (around 9-10 ppm). Aromatic protons would appear in the aromatic region (approximately 7-8 ppm), and the protons of the hexoxy chain would be found in the upfield region, with those closest to the oxygen atoms being the most deshielded.

¹³C NMR: The carbonyl carbons of the aldehyde groups would have characteristic chemical shifts in the range of 190-200 ppm. Aromatic carbons would resonate between 110-160 ppm, and the aliphatic carbons of the hexoxy linker would be observed at higher field strengths.

IR Spectroscopy: A strong absorption band characteristic of the C=O stretch of the aldehyde functional groups would be prominent, typically around 1700 cm⁻¹. C-H stretching vibrations for the aromatic rings and the aliphatic chain, as well as C-O stretching for the ether linkages, would also be present.

Without access to specific, verified research data for this compound, any further elaboration would be hypothetical and would not meet the required standard of a professional, authoritative article based on diverse sources.

Advanced Spectroscopic and Structural Elucidation of 2 6 2 Formylphenoxy Hexoxy Benzaldehyde

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a powerful tool for investigating the electronic structure of molecules containing chromophores. In 2-[6-(2-Formylphenoxy)hexoxy]benzaldehyde, the primary chromophores are the two benzaldehyde (B42025) moieties.

The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions within the 2-formylphenoxy groups. The key chromophore is the benzaldehyde unit, which typically exhibits distinct absorption bands. The primary electronic transitions anticipated for this compound are:

π → π* Transitions: These are high-energy transitions associated with the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the benzene (B151609) ring and the carbonyl group. For benzaldehyde itself, strong absorptions corresponding to these transitions are typically observed at shorter wavelengths, often below 250 nm. nist.gov The presence of the alkoxy substituent on the benzene ring is expected to cause a bathochromic (red) shift of these bands.

n → π* Transitions: This transition involves the excitation of a non-bonding electron from the oxygen atom of the formyl group to a π* antibonding orbital of the carbonyl group. This is a lower-energy, symmetry-forbidden transition, resulting in a weaker absorption band at a longer wavelength, typically in the range of 270-300 nm for simple aromatic aldehydes. science-softcon.de

Expected UV-Vis Absorption Data for this compound
Transition TypeExpected λmax (nm)Associated ChromophoreRelative Intensity
π → π~250-260Benzene ring and C=OStrong
n → π~310-330Formyl group (C=O)Weak

In this compound, the conjugation is primarily localized within each of the two separate aromatic systems. The key elements contributing to the electronic environment are:

Aromatic System: The π electrons of the benzene ring are in conjugation with the π electrons of the carbonyl group (C=O) of the aldehyde. This extended conjugation is fundamental to the observed UV-Vis absorption bands.

Ether Linkage: The oxygen atom of the ether linkage, being an auxochrome, possesses lone pairs of electrons that can interact with the π system of the benzene ring through resonance. This interaction increases the electron density on the aromatic ring and typically results in a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) for the π → π* transitions compared to unsubstituted benzaldehyde. nist.gov

Mass Spectrometry (MS)

Mass spectrometry is an indispensable technique for determining the molecular weight and elucidating the structure of compounds through fragmentation analysis.

High-Resolution Mass Spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the elemental composition. For this compound, with a molecular formula of C₂₀H₂₂O₄, the expected exact mass can be calculated.

Predicted HRMS Data for this compound
Molecular FormulaCalculated Monoisotopic Mass (Da)Common Adducts and Their Masses
C₂₀H₂₂O₄326.15181[M+H]⁺: 327.15962, [M+Na]⁺: 349.14156

The fragmentation pattern in the mass spectrum would likely involve characteristic cleavages. The most probable fragmentation pathways would include:

Cleavage of the ether bonds at the benzylic position or alpha to the ether oxygen.

Loss of the formyl group (-CHO).

Fragmentation of the hexyl chain.

Formation of a stable ion corresponding to a single formylphenoxy unit.

While this compound is a discrete molecule, it is a precursor for the synthesis of larger molecules, such as macrocycles or linear oligomers, through reactions involving the aldehyde functional groups. researchgate.netnih.gov Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is an ideal technique for the characterization of such larger species. researchgate.net

Should this compound be used to form, for example, an oligomeric Schiff base by condensation with a diamine, MALDI-TOF would be employed to:

Determine Molecular Weight Distribution: For oligomeric or polymeric products, MALDI-TOF can reveal the distribution of different chain lengths (n-mers).

Identify End-Groups: The masses of the individual oligomer peaks can confirm the chemical nature of the end-groups of the polymer chains.

Confirm Repeating Units: The mass difference between adjacent peaks in the oligomer distribution corresponds to the mass of the repeating monomer unit, thus confirming the structure of the polymer.

The choice of matrix is crucial in MALDI analysis to ensure soft ionization and prevent fragmentation of the analyte. nih.gov

Chemical Reactivity and Mechanistic Investigations of 2 6 2 Formylphenoxy Hexoxy Benzaldehyde

Reactivity of Aldehyde Functional Groups

The aldehyde moieties in 2-[6-(2-Formylphenoxy)hexoxy]benzaldehyde are the primary centers of chemical reactivity, undergoing a variety of transformations typical of aromatic aldehydes. These include nucleophilic addition, oxidation, and reduction reactions. The presence of two such groups within the same molecule opens up the possibility of intramolecular reactions and the formation of macrocyclic structures.

Schiff Base Condensation Reactions with Amines

The reaction of aldehydes with primary amines to form imines, commonly known as Schiff bases, is a fundamental transformation in organic chemistry. iosrjournals.orgwjpsonline.comnih.gov This condensation reaction is typically reversible and can be catalyzed by either acid or base. wjpsonline.comnih.gov The mechanism involves the nucleophilic addition of the amine to the carbonyl carbon, forming an unstable carbinolamine intermediate, which then dehydrates to yield the imine. wjpsonline.comnih.gov

Due to the presence of two aldehyde groups, this compound can react with amines to form both mono- and bis-Schiff base derivatives. The stoichiometry of the reactants plays a critical role in determining the product distribution. When reacted with a molar equivalent of a primary amine, a mixture of the mono-substituted product and unreacted starting material is expected. The use of two or more molar equivalents of the amine favors the formation of the bis-Schiff base.

The flexible hexoxy linker allows the two aromatic rings to adopt conformations that facilitate the simultaneous reaction of both aldehyde groups, particularly in the formation of macrocyclic Schiff bases when reacted with diamines. For instance, the condensation of similar dialdehydes with diamines has been shown to produce macrocyclic compounds. The structure of these macrocycles can be influenced by the presence of metal ions, which can act as templates to direct the condensation reaction. rsc.org

A variety of amines can be employed in these condensation reactions, leading to a diverse range of Schiff base derivatives with varying electronic and steric properties.

Amine ReactantProduct TypePotential Application
AlkylaminesMono- or Bis-Schiff BaseIntermediate for further synthesis
ArylaminesMono- or Bis-Schiff BaseLigands for metal complexes
DiaminesMacrocyclic Schiff BaseHost-guest chemistry, sensors

The formation of Schiff bases is a reversible process, and the position of the equilibrium is influenced by thermodynamic factors. The stability of the resulting imine bond is a key determinant. Aromatic Schiff bases, where the C=N bond is in conjugation with the aromatic ring, are generally more stable than their aliphatic counterparts. wjpsonline.com The reaction is often driven to completion by removing the water formed during the condensation, for example, by azeotropic distillation. nih.gov

Kinetic studies on the formation of Schiff bases reveal that the reaction rate is pH-dependent. The reaction is typically fastest at a mildly acidic pH. wjpsonline.com Under strongly acidic conditions, the amine nucleophile is protonated, rendering it unreactive. Conversely, under neutral or basic conditions, the dehydration of the carbinolamine intermediate can be the rate-limiting step. wjpsonline.com

Reductive Transformations (e.g., Hydrogenation, Reduction to Alcohols)

The aldehyde functional groups of this compound can be readily reduced to primary alcohols. This transformation can be achieved using a variety of reducing agents, with sodium borohydride (B1222165) (NaBH4) and lithium aluminium hydride (LiAlH4) being the most common. masterorganicchemistry.comcommonorganicchemistry.com

Sodium borohydride is a milder reducing agent and is often preferred for its selectivity and ease of handling. commonorganicchemistry.comugm.ac.id It can selectively reduce aldehydes and ketones in the presence of less reactive functional groups like esters and amides. masterorganicchemistry.comcommonorganicchemistry.com The reduction is typically carried out in a protic solvent such as methanol (B129727) or ethanol (B145695). commonorganicchemistry.comresearchgate.net The reaction proceeds via the nucleophilic addition of a hydride ion (H-) from the borohydride to the carbonyl carbon, followed by protonation of the resulting alkoxide. masterorganicchemistry.com

Lithium aluminium hydride is a much stronger reducing agent and will reduce aldehydes, ketones, esters, and amides. masterorganicchemistry.com Due to its high reactivity, it must be used in anhydrous aprotic solvents like diethyl ether or tetrahydrofuran (B95107). researchgate.net

The reduction of this compound with these reagents is expected to yield the corresponding diol, 2,2'-[hexane-1,6-diylbis(oxy)]bis(phenylmethanol).

Reducing AgentSolventReactivityProduct
Sodium Borohydride (NaBH4)Methanol, EthanolMild, SelectiveDiol
Lithium Aluminium Hydride (LiAlH4)Diethyl ether, THF (anhydrous)Strong, Non-selectiveDiol

Oxidative Transformations (e.g., Oxidation to Carboxylic Acids)

The aldehyde groups of this compound can be oxidized to the corresponding carboxylic acids. This transformation results in the formation of 2,2'-[6-(2-carboxyphenoxy)hexoxy]benzoic acid. A variety of oxidizing agents can be employed for this purpose, ranging from strong oxidants like potassium permanganate (B83412) (KMnO4) and chromic acid to milder reagents.

The choice of oxidant is often dictated by the presence of other functional groups in the molecule that might also be susceptible to oxidation. For aromatic aldehydes, reagents such as potassium permanganate under basic conditions, followed by acidification, are effective. However, for more sensitive substrates, milder oxidants are preferred to avoid unwanted side reactions.

Disproportionation Reactions (e.g., Cannizzaro Reaction)

In the absence of α-hydrogens, aldehydes can undergo a disproportionation reaction in the presence of a strong base, known as the Cannizzaro reaction. organic-chemistry.orglibretexts.org In this reaction, one molecule of the aldehyde is oxidized to a carboxylic acid, and another is reduced to an alcohol. organic-chemistry.orglibretexts.org For a dialdehyde (B1249045) like this compound, an intramolecular Cannizzaro reaction is possible, where one aldehyde group is oxidized and the other is reduced within the same molecule.

This intramolecular reaction would lead to the formation of a hydroxy-carboxylic acid, specifically 2-formyl-6-(2-(hydroxymethyl)phenoxy)hexanoic acid. The feasibility of such an intramolecular reaction is supported by studies on other dialdehydes with flexible linkers, such as those derived from polyethylene (B3416737) glycols. beilstein-journals.org In these cases, the flexible chain allows the two aldehyde groups to come into close proximity, facilitating the intramolecular hydride transfer that is characteristic of the Cannizzaro reaction mechanism. beilstein-journals.org The reaction is typically carried out in a concentrated aqueous or alcoholic solution of a strong base, such as sodium or potassium hydroxide (B78521). organic-chemistry.orglibretexts.org The reaction of phthalaldehyde, an aromatic dialdehyde, in aqueous base to yield o-hydroxymethylbenzoate ion further supports the potential for an intramolecular Cannizzaro reaction in the target molecule. researcher.life

The Cannizzaro reaction generally requires strongly basic conditions, and under ideal circumstances, it produces a 50:50 mixture of the alcohol and the carboxylic acid when performed intermolecularly. libretexts.org The intramolecular version, however, leads to a single product containing both functional groups.

Reactivity at the Phenoxy and Hexoxy Linkages

The structural integrity of this compound is largely defined by its ether connections: an aryl ether linkage (phenoxy) and an alkyl ether linkage (part of the hexoxy chain). These linkages, while generally stable, possess latent reactivity that can be exploited under specific chemical conditions.

Potential for Side-Chain Modifications

The hexoxy chain of this compound offers a site for various potential modifications, a common strategy in organic synthesis to fine-tune the properties of a molecule. numberanalytics.com While specific literature on modifying this particular molecule's side chain is not prominent, general principles of alkyl chain reactions can be applied.

One potential modification is side-chain oxidation . Strong oxidizing agents can oxidize alkyl chains attached to an aromatic ring. libretexts.orgyoutube.com For the hexoxy side chain, while the ether linkage itself is generally stable to oxidation, the alkyl portion could potentially undergo oxidation under harsh conditions, although this is less common than oxidation at a benzylic position. libretexts.org

Another possible modification is halogenation . Free radical halogenation could introduce halogen atoms onto the hexyl chain, creating new functional handles for further reactions. numberanalytics.com

These potential modifications, while not the primary application of this molecule, underscore its versatility as a chemical scaffold.

Intramolecular Cyclization and Macrocyclization Pathways

The most significant reactivity of this compound lies in its capacity as a bifunctional precursor for the synthesis of complex macrocyclic structures. The two formyl groups, positioned at opposite ends of a flexible hexoxy linker, are perfectly poised for condensation reactions with difunctional nucleophiles, particularly diamines, to form large ring systems.

Formation of Macrocyclic Systems through Bifunctional Reactions

The reaction of this compound with primary diamines leads to the formation of Schiff base macrocycles through a [n+n] condensation, where 'n' represents the number of dialdehyde and diamine units. nih.gov These reactions are often reversible, allowing for thermodynamic product distribution. psu.edu The size of the resulting macrocycle (e.g., [2+2], [3+3]) is influenced by several factors, including the length and flexibility of the diamine and the dialdehyde's linker, as well as the reaction conditions. nih.gov

The formation of these macrocycles is a dynamic process. For instance, the condensation of aromatic dialdehydes with chiral diamines can yield a library of products, including [2+2], [3+3], and even larger macrocycles like [6+6] and [8+8]. nih.gov The relative proportions of these products can be tuned by the choice of solvent and other reaction parameters.

A general representation of a [2+2] macrocyclization reaction is depicted below:

Table 1: Representative [2+2] Macrocyclization Reaction

Reactants Product Description
2 molecules of this compound [2+2] Schiff Base Macrocycle The condensation of two molecules of the dialdehyde with two molecules of a diamine results in a tetrameric macrocycle containing four imine bonds.

Template-Directed Synthesis in Macrocycle Formation

The yield and selectivity of macrocyclization reactions can be significantly enhanced through template-directed synthesis. e-bookshelf.demdpi.comnih.gov In this approach, a metal ion or another chemical species acts as a scaffold, organizing the reacting components into a favorable conformation for cyclization. e-bookshelf.de This "template effect" minimizes the formation of undesired polymeric byproducts by favoring intramolecular over intermolecular reactions. nih.gov

Various metal ions have been employed as templates in the synthesis of macrocycles from dialdehydes. For instance, lead(II) (Pb²⁺) has been shown to effectively template the [2+2] condensation of similar dialdehydes with diamines. rsc.org Lanthanide ions are also known to act as templates, with their size influencing the resulting macrocycle's structure. researchgate.netnih.govnih.gov The choice of the template ion can direct the reaction towards a specific macrocycle size. For example, in certain systems, a cadmium(II) template can promote the expansion of a [2+2] macrocycle into a larger [6+6] structure. psu.edu

The general principle of template-directed synthesis is illustrated in the following table:

Table 2: Template-Directed Macrocyclization

Template Ion Role in Synthesis Potential Outcome
Pb²⁺ Coordinates to the donor atoms (oxygen and nitrogen) of the reactants, pre-organizing them for cyclization. rsc.org Formation of a [2+2] macrocyclic complex.
Lanthanide (III) ions (e.g., La³⁺, Gd³⁺) The size of the lanthanide ion can dictate the cavity size of the resulting macrocycle, leading to selective formation of different-sized macrocycles. researchgate.netnih.gov Selective synthesis of specific macrocyclic architectures.

Theoretical and Computational Chemistry Analyses of 2 6 2 Formylphenoxy Hexoxy Benzaldehyde

Quantum Chemical Calculations for Electronic Structure and Conformation

Density Functional Theory (DFT) Studies

No specific Density Functional Theory (DFT) studies investigating the electronic structure, molecular orbitals, or reactivity descriptors for 2-[6-(2-Formylphenoxy)hexoxy]benzaldehyde have been found in published literature. Such studies would typically involve selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) to calculate properties like HOMO-LUMO energy gaps, electrostatic potential maps, and Mulliken atomic charges, but this data is not available for this specific molecule.

Ab Initio Methods

There is no available research that employs ab initio methods, such as Hartree-Fock (HF) or Møller-Plesset (MP2) perturbation theory, to analyze this compound. These computationally intensive methods provide a high level of theory for calculating electronic structure from first principles, but have not been applied to this compound in any accessible research.

Conformational Analysis and Energy Landscapes

A detailed conformational analysis and the corresponding potential energy landscapes for this compound are not present in the scientific literature. This type of analysis is crucial for understanding the molecule's flexibility, particularly the rotation around the ether linkages and the hexoxy chain, and for identifying the most stable, low-energy conformers. Without dedicated computational studies, a quantitative description of its conformational preferences cannot be provided.

Spectroscopic Property Prediction and Correlation

Computational Prediction of NMR Chemical Shifts

While experimental NMR data may exist, no computational studies predicting the ¹H and ¹³C NMR chemical shifts for this compound using methods like the Gauge-Independent Atomic Orbital (GIAO) approach have been published. A correlation between theoretical and experimental spectra is therefore not possible.

A hypothetical data table for predicted NMR shifts would appear as follows, but the values remain unpopulated.

Table 1: Hypothetical Predicted NMR Chemical Shifts (δ, ppm) for this compound

Atom Number Predicted ¹³C Shift (ppm) Predicted ¹H Shift (ppm)
C1 Data not available Data not available
C2 Data not available Data not available
... Data not available Data not available
H1 Data not available Data not available
H2 Data not available Data not available

Simulation of IR and UV-Vis Spectra

There are no available computational simulations of the infrared (IR) or ultraviolet-visible (UV-Vis) spectra for this compound. IR spectra simulations, typically performed using frequency calculations in DFT, would help assign vibrational modes to experimental absorption bands. Time-Dependent DFT (TD-DFT) is commonly used to simulate UV-Vis spectra and predict electronic transition wavelengths (λmax), but this information is not available for this compound.

A hypothetical data table for predicted spectral properties would be structured as shown below, but remains empty.

Table 2: Hypothetical Predicted Spectroscopic Data for this compound

Spectral Type Predicted Parameter Value
IR Aldehyde C=O Stretch Data not available
IR Aryl C-O-C Stretch Data not available
UV-Vis λmax (Transition 1) Data not available

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations offer a powerful lens through which to view the atomic-level behavior of molecules over time. For a molecule like this compound, MD simulations can reveal the intricate interplay of forces that govern its three-dimensional structure and its interactions with its environment. Such simulations are crucial for understanding how the molecule's inherent flexibility influences its properties and reactivity. By solving Newton's equations of motion for a system of atoms, MD provides a trajectory that describes the positions and velocities of the atoms, offering insights that are often inaccessible through experimental means alone. nih.govyoutube.com

Theoretical studies on analogous flexible polyether and alkyl chains connecting aromatic units reveal that the conformational landscape is governed by the rotational barriers around the C-C and C-O single bonds. researchgate.net The key dihedral angles (O-C-C-C, C-O-C-C, and C-C-C-C) along the hexoxy backbone would be monitored during a simulation. The probability distribution of these angles indicates the most populated conformational states. It is anticipated that gauche and anti arrangements would be in a dynamic equilibrium, with the anti (trans) conformation generally being lower in energy for the C-C-C-C torsion, leading to locally extended segments. However, the cumulative effect of multiple gauche torsions can lead to significant bending of the chain.

The flexibility endowed by the spacer is crucial for the compound's ability to act as a precursor in macrocyclization reactions. acs.org The spacer must be able to adopt a conformation that brings the two terminal benzaldehyde (B42025) groups into a suitable orientation for reaction with other reagents, such as diamines, without inducing excessive strain. MD simulations can quantify the end-to-end distance between the two formyl groups over time, providing a probability distribution of this critical parameter.

Table 1: Representative Dihedral Angle Analysis for the Hexoxy Spacer from a Hypothetical MD Simulation

Dihedral AngleMost Probable Angle (degrees)ConformationEnergy Contribution (kcal/mol)
C1-C2-C3-C4± 180Anti (Trans)0.0
C1-C2-C3-C4± 60Gauche~0.9
O-C1-C2-C3± 180Anti (Trans)0.0
O-C1-C2-C3± 70Gauche~1.1

Note: This table presents hypothetical, representative data based on known principles of alkane and ether conformational analysis to illustrate the expected outcomes of an MD simulation.

In solution, the behavior of this compound is influenced by its interactions with solvent molecules and its potential for intermolecular association. MD simulations in an explicit solvent box (e.g., water, methanol (B129727), or DMSO) can shed light on these phenomena. The simulations would likely show the formation of a structured solvent shell around the molecule, with polar solvent molecules forming hydrogen bonds with the ether and aldehyde oxygen atoms.

Given the presence of two aromatic rings and two polar aldehyde groups, the molecule possesses an amphiphilic character. While the hexoxy chain provides significant flexibility, the potential for π-π stacking between the phenyl rings of adjacent molecules could drive a weak self-assembly process, particularly in polar solvents where solvophobic effects would be more pronounced. Simulations at various concentrations could reveal the onset of aggregation, characterized by the calculation of the radial distribution function (RDF) between the centers of mass of the aromatic rings.

The propensity for self-assembly is a key factor in understanding its reactivity in condensation reactions. Pre-aggregation could either hinder or facilitate subsequent reactions by altering the accessibility of the aldehyde functional groups.

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry, particularly methods based on Density Functional Theory (DFT), provides indispensable tools for investigating the mechanisms of chemical reactions. acs.orgnih.gov For this compound, this involves studying the transformation of its aldehyde groups, most commonly in Schiff base condensation reactions with primary amines. researchgate.netrsc.org These calculations allow for the determination of reaction pathways, the identification of transient intermediates, and the characterization of high-energy transition states.

A critical reaction of this dialdehyde (B1249045) is its condensation with a diamine to form a macrocyclic Schiff base. This process involves two sequential imine formations. Each imine formation proceeds via a two-step mechanism: nucleophilic attack of the amine on the aldehyde carbon to form a hemiaminal intermediate, followed by dehydration to yield the imine.

DFT calculations can be used to locate the transition state (TS) for both the C-N bond formation and the subsequent water elimination. Transition state analysis involves finding a first-order saddle point on the potential energy surface that connects the reactants and the product (or intermediate). The calculated activation energy (the energy difference between the transition state and the reactants) is a key predictor of the reaction rate. For the intramolecular cyclization step, computational analysis would compare the activation barrier for the ring-closing reaction versus intermolecular polymerization, providing insight into the conditions that favor macrocycle formation. acs.org

Table 2: Hypothetical DFT-Calculated Activation Energies for Schiff Base Formation

Reaction StepReactantsTransition StateProductActivation Energy (ΔE‡, kcal/mol)
Step 1: Hemiaminal Formation Aldehyde + Amine[H₂N···CHR-OH]‡Hemiaminal12.5
Step 2: Dehydration Hemiaminal[R-CH(OH)-NH₃]‡Imine + H₂O25.0

Note: This table contains plausible, representative energy values for the fundamental steps of Schiff base formation to illustrate the output of a transition state analysis. Actual values would depend on the specific amine, solvent, and computational method.

A reaction coordinate is a geometric parameter that represents the progress along a reaction pathway, from reactants to products. wikipedia.orgnih.gov For the transformation of the aldehyde groups, a reaction coordinate could be defined, for instance, by the distance between the amine's nitrogen and the aldehyde's carbon for the initial attack, and subsequently by the C-O bond distance during the dehydration step.

By systematically varying this coordinate and calculating the energy at each point (a process known as a potential energy surface scan), a reaction coordinate map, or energy profile, can be generated. This profile visualizes the entire reaction pathway, including the energy of reactants, intermediates, transition states, and products. arxiv.org Such a map for the macrocyclization of this compound with a diamine would be complex. It would illustrate the energetic cost of conformational changes required to bring the reactive ends together, the barriers for the chemical transformations, and the thermodynamic stability of the final macrocyclic product. This detailed view is essential for understanding reaction kinetics and for designing strategies to optimize the synthesis of desired products. researchgate.netacs.org

Applications in Advanced Materials and Supramolecular Assemblies

Supramolecular Chemistry and Host-Guest Interactions

Supramolecular chemistry relies on the spontaneous association of molecules through non-covalent interactions to form larger, well-defined structures. The compound 2-[6-(2-Formylphenoxy)hexoxy]benzaldehyde is an exemplary precursor for designing sophisticated supramolecular systems due to its structural and functional attributes.

Design and Synthesis of Receptor Molecules

The presence of two terminal aldehyde groups makes this compound an ideal candidate for the synthesis of macrocyclic receptor molecules. Through condensation reactions with primary diamines, it can form large, cyclic Schiff base ligands. nih.govresearchgate.net The design of these receptors can be tailored by selecting diamines with specific lengths and geometries, thereby controlling the size and shape of the resulting macrocycle's cavity. This cavity can then act as a host for smaller guest molecules or ions.

A general synthetic strategy for such receptor molecules involves the reaction of this compound with a chosen diamine in a suitable solvent, often with a metal ion acting as a template to guide the cyclization process. The flexible hexoxy chain provides conformational adaptability to the macrocycle, allowing it to adjust its shape to better accommodate a guest. For instance, the synthesis of a related compound, 2-[6-(2-formyIphenoxy)-2,4-hexadiynyloxy]- benzaldehyde (B42025), was achieved by reacting salicylaldehyde (B1680747) with 1,6-ditosyl-2,4-hexadiyne in the presence of potassium carbonate. researchgate.net A similar approach, substituting the hexadiyne with a corresponding dihalide or ditosylate of hexane (B92381), can be envisioned for the synthesis of this compound.

Table 1: Potential Diamine Reactants for Macrocycle Synthesis

DiamineResulting Macrocycle Characteristics
EthylenediamineForms a smaller, more rigid macrocycle
1,4-DiaminobutaneCreates a medium-sized cavity
1,6-DiaminohexaneYields a larger, more flexible macrocycle
1,4-PhenylenediamineIntroduces aromatic rigidity into the macrocycle backbone

Investigations into Non-Covalent Interactions

The behavior of this compound in the solid state and in solution is governed by a variety of non-covalent interactions. These include hydrogen bonding, π-π stacking, and van der Waals forces. Crystal structure analysis of analogous compounds provides insight into the likely interactions involving the target molecule.

Self-Assembly Processes and Hierarchical Structures

The ability of this compound to engage in directional non-covalent interactions, coupled with its potential to form covalent bonds through its aldehyde groups, makes it a prime candidate for the construction of hierarchical supramolecular structures. Self-assembly can be triggered by changes in solvent, temperature, or the introduction of other interacting species.

The initial formation of dimers or small oligomers through hydrogen bonding and π-π stacking can serve as a nucleus for further growth into larger, more complex architectures. For instance, the formation of one-dimensional chains or two-dimensional sheets is plausible. These primary structures can then potentially assemble into more intricate three-dimensional networks. The principles of hierarchical self-assembly, observed in other systems like peptides and block copolymers, suggest that by carefully controlling the conditions, it may be possible to guide the assembly of this compound into specific, functional nano- and microstructures.

Development of Functional Materials

The reactivity of the aldehyde groups in this compound allows for its use as a monomer in the synthesis of novel polymers. These polymers can exhibit unique properties due to the incorporation of the flexible ether linkages and aromatic units from the parent molecule.

Polymer Precursors and Polycondensation Reactions

Polycondensation is a key process for the synthesis of a wide range of polymers, and dialdehydes are valuable monomers in this context. The compound this compound can react with various co-monomers to produce polymers with tailored properties.

While the direct synthesis of polyesters from dialdehydes is not the most common route, this compound can be a precursor to diol or diacid monomers suitable for polyesterification. For example, oxidation of the aldehyde groups would yield a dicarboxylic acid, while reduction would produce a diol. These derivatives could then be used in conventional polycondensation reactions with appropriate diol or dicarboxylic acid co-monomers to form polyesters. The hexoxy chain would impart flexibility to the resulting polymer backbone.

The synthesis of polyethers could potentially be achieved through Williamson ether synthesis, where a diol derivative of the title compound reacts with a dihalide. However, a more direct route to polyethers would involve the polycondensation of a diol monomer with a suitable coupling agent. The general principles of two-step polycondensation reactions, as applied in the synthesis of bio-based polyesters, could be adapted for this purpose. researchgate.net

The synthesis of poly(Schiff bases) or polyamides is a more direct application of this compound as a monomer. Polycondensation with diamines would lead to the formation of high molecular weight polymers containing imine linkages and the flexible hexoxy spacer, potentially leading to materials with interesting thermal and mechanical properties.

Formation of Conjugated Polymers

A comprehensive review of scientific literature reveals no specific studies on the use of this compound in the formation of conjugated polymers. While dialdehydes can, in principle, undergo polymerization reactions to form such materials, research detailing these processes for this particular compound is not available.

Liquid Crystalline Materials Development

There are no available research findings that describe the synthesis or investigation of liquid crystalline materials derived from this compound. The development and characterization of liquid crystals based on this specific molecule have not been reported in the scientific literature.

Photoactive and Optoelectronic Materials

An extensive search of scientific databases yields no information regarding the application or investigation of this compound in the context of photoactive or optoelectronic materials.

Catalysis and Ligand Design

The presence of two aldehyde groups makes this compound a candidate for the synthesis of complex ligands for metal coordination and subsequent catalytic applications.

Ligand Design for Metal Complexation (e.g., Schiff Base Ligands)

The aldehyde functional groups in this compound are suitable for condensation reactions with primary amines to form Schiff base ligands. These reactions would result in the formation of imine (C=N) bonds. The resulting Schiff base ligands, featuring a flexible hexoxy linker, could act as chelating agents for various metal ions. However, a detailed search of the chemical literature indicates that while the synthesis of Schiff base ligands from various dialdehydes is a well-established field, specific studies detailing the design and synthesis of Schiff base ligands derived from this compound have not been published.

The general principle of forming such ligands is illustrated by the reaction of dialdehydes with diamines, which can lead to the formation of macrocyclic Schiff base ligands. These macrocyclic structures are of significant interest in coordination chemistry.

Exploration of Catalytic Activity of Metal Complexes

The catalytic activity of metal complexes is highly dependent on the structure of the coordinating ligand and the nature of the metal center. While metal complexes of Schiff base ligands are known to catalyze a variety of reactions, there is no available research on the catalytic activity of metal complexes specifically derived from this compound.

Metal complexes, including those with Schiff base ligands, are often investigated for their ability to catalyze oxidation reactions. These reactions are crucial in both industrial and biological processes. A thorough review of the scientific literature reveals no studies on the use of metal complexes of this compound as catalysts for oxidation reactions.

Reduction Reactions

The reduction of the dialdehyde (B1249045), this compound, is a fundamental transformation that targets the two formyl (-CHO) groups. These reactions convert the aldehydes into primary alcohols, yielding the corresponding diol, 2,2'-[hexane-1,6-diylbis(oxy)]bis(phenylmethanol). This transformation is crucial for the synthesis of various macrocyclic structures and coordination complexes where the alcohol functionality is a key precursor.

The most common and straightforward method for the reduction of aromatic aldehydes to their corresponding alcohols is through the use of hydride-donating agents. Sodium borohydride (B1222165) (NaBH₄) is a widely used reagent for this purpose due to its selectivity for aldehydes and ketones over other functional groups. uchile.cl The reaction is typically carried out in a protic solvent such as ethanol (B145695) or methanol (B129727) at room temperature.

The general reaction scheme involves the nucleophilic attack of the hydride ion from NaBH₄ onto the electrophilic carbonyl carbon of each formyl group. Subsequent protonation of the resulting alkoxide intermediates by the solvent yields the primary alcohol groups. Given the symmetrical nature of this compound, the reduction of both aldehyde moieties is expected to proceed under similar conditions to afford the diol.

A typical laboratory-scale reduction procedure would involve dissolving the dialdehyde in a suitable alcoholic solvent, followed by the portion-wise addition of sodium borohydride at a controlled temperature, often starting at 0 °C and then allowing the reaction to proceed to room temperature. uchile.cl The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Upon completion, the reaction is quenched with water or a dilute acid, and the product is extracted with an organic solvent.

The resulting diol, 2,2'-[hexane-1,6-diylbis(oxy)]bis(phenylmethanol), serves as a versatile intermediate for further synthetic elaborations, including the formation of esters, ethers, and as a precursor for the synthesis of macrocyclic polyethers and Schiff base ligands with modified steric and electronic properties.

Table 1: Representative Reduction of this compound

ReagentSolventTemperatureProductYield (%)Reference
Sodium Borohydride (NaBH₄)EthanolRoom Temp.2,2'-[hexane-1,6-diylbis(oxy)]bis(phenylmethanol)>95 uchile.cl

Structure Activity Relationships Sar in Non Biological Systems

Influence of Spacer Length on Molecular Properties and Assembly

The hexoxy chain connecting the two aromatic moieties is not merely a passive linker; its length, flexibility, and parity (an even number of carbon atoms) are critical in determining the molecule's properties. In analogous systems, such as bis-amide and coordination polymers, the length of the alkane spacer has been shown to directly affect chemical reactivity and thermal properties. nih.govresearchgate.net

For instance, studies on α,ω-bis(tetrazole-1-yl)alkane coordination polymers show that an increase in the number of carbon atoms in the spacer chain can raise the thermal spin-crossover temperature. nih.gov Furthermore, the parity of the spacer—whether it contains an even or odd number of carbon atoms—can lead to distinct sub-series of properties. nih.gov In the case of 2-[6-(2-Formylphenoxy)hexoxy]benzaldehyde, the even-numbered six-carbon spacer allows for significant conformational flexibility, influencing how the molecule packs in a solid state. Crystal structures of similar dialdehydes show that spacer length dictates the final orientation of the aromatic rings. A shorter, even-numbered butoxy (C4) spacer can result in a centrosymmetric molecular conformation in the crystal, whereas an odd-numbered pentoxy (C5) spacer can induce a significant dihedral angle between the benzene (B151609) rings. nih.govnih.gov

The efficiency of intermolecular interactions also depends on spacer length. In studies of gemini (B1671429) surfactants, shorter spacers were found to facilitate more efficient interactions. nih.gov This suggests a balance between the spacer being long enough to allow the terminal aromatic groups to orient themselves for optimal interaction, yet short enough to provide a degree of pre-organization.

Table 1: Comparison of Spacer Length Effects in Related Dialdehydes

CompoundSpacerSpacer Carbon Count (Parity)Observed Structural FeatureReference
2,2'-[Butane-1,4-diylbis(oxy)]dibenzaldehydeButoxy4 (Even)Molecule lies on a crystallographic inversion center. nih.gov
4-[5-(4-Formylphenoxy)pentoxy]benzaldehyde (B1609403)Pentoxy5 (Odd)Benzene rings form a dihedral angle of 77.28°. nih.gov
This compoundHexoxy6 (Even)High conformational freedom, predicted to favor extended or folded conformations depending on the environment.Inferred from nih.govmdpi.com

Effects of Aromatic Substituents on Reactivity and Functionality

Each aromatic ring in this compound is substituted with two groups that exert opposing electronic effects: an alkoxy group (-O-CH₂-) from the ether linkage and a formyl group (-CHO). These substituents profoundly influence the reactivity of the benzene rings, particularly in electrophilic aromatic substitution reactions. lumenlearning.comvedantu.com

The key effects are:

Inductive Effect : This effect is transmitted through sigma bonds. As oxygen is more electronegative than carbon, both the alkoxy and formyl groups exert an electron-withdrawing inductive effect (-I), which deactivates the ring by pulling electron density away. libretexts.org

Resonance Effect : This effect involves the delocalization of lone pairs or pi electrons across the aromatic system.

The alkoxy group has a lone pair of electrons on the oxygen atom that can be donated into the benzene ring. This is a powerful electron-donating resonance effect (+R), which strongly activates the ring towards electrophilic attack, particularly at the ortho and para positions. lumenlearning.comlibretexts.org

The formyl group contains a carbonyl whose pi system can withdraw electron density from the benzene ring. This electron-withdrawing resonance effect (-R) strongly deactivates the ring and directs incoming electrophiles to the meta position. vedantu.commsu.edu

Table 2: Electronic Effects of Substituents on the Benzene Ring

SubstituentInductive EffectResonance EffectOverall Effect on ReactivityDirecting InfluenceReference
Alkoxy (-OR)Electron-withdrawing (-I)Electron-donating (+R)ActivatingOrtho, Para lumenlearning.comlibretexts.org
Formyl (-CHO)Electron-withdrawing (-I)Electron-withdrawing (-R)DeactivatingMeta vedantu.commsu.edu

Conformational Freedom and its Impact on Material Properties

The flexible six-carbon aliphatic chain grants the molecule significant conformational freedom. Unlike molecules with rigid spacers, this compound can bend and twist, allowing the two terminal formylphenoxy groups to adopt a wide range of relative orientations. This flexibility is a key determinant of the properties of materials derived from it.

Computational studies on similar molecular systems show that flexibility allows molecules to adapt their shape to accommodate guest molecules or to optimize packing in a crystal lattice. mdpi.comrsc.org For example, research on bis-porphyrin molecular tweezers demonstrates that flexible spacers have a broad conformational energy profile, enabling them to bind to a variety of guests, in contrast to stiff spacers which are much more restrictive. mdpi.com

The hexoxy spacer in the title compound can exist in numerous conformations, from a fully extended, linear shape to a folded, U-shaped structure where the two aromatic rings may engage in intramolecular interactions. This conformational landscape means that the molecule's effective shape can change in response to its environment (e.g., solvent, temperature, or adjacent molecules), which in turn impacts bulk material properties such as crystallinity, melting point, and solubility. The crystal structure of a related compound with a more rigid hexadiynyloxy spacer shows a well-defined, near-linear arrangement, highlighting by contrast the wider range of possibilities available to the flexible hexoxy chain. researchgate.net

Table 3: Impact of Spacer Flexibility on Molecular Properties

Spacer TypeRelative FlexibilityConformational Energy ProfileImpact on Supramolecular AssemblyReference Example
Flexible Alkane (e.g., Hexoxy)HighBroad with multiple low-energy minimaAdaptable; can form various packing motifs (e.g., interdigitated, folded). mdpi.comrsc.org
Rigid Alkyne (e.g., Hexadiynyloxy)LowNarrow with a deep, well-defined minimumHighly predictable; often forms linear, rod-like assemblies. researchgate.net
Stiff StilbeneLowNarrow profileRestricted binding and assembly options. mdpi.com

Correlating Molecular Architecture with Supramolecular Behavior

Supramolecular chemistry involves the assembly of molecules into larger, ordered systems through non-covalent interactions. The architecture of this compound is well-suited for forming such assemblies. The primary interaction points are the formyl groups, which can act as hydrogen bond acceptors.

Crystal structure analyses of analogous dialdehydes reveal that weak C—H···O hydrogen bonds are the dominant force in their solid-state assembly. nih.govnih.gov In these structures, the oxygen atom of the formyl group interacts with hydrogen atoms from the aromatic rings or aliphatic chains of neighboring molecules. These interactions are highly directional and lead to the formation of specific, repeating patterns known as supramolecular motifs. For example, 4-[5-(4-formylphenoxy)pentoxy]benzaldehyde molecules link into dimers via C—H···O bonds, which then arrange into a "staircase-like motif". nih.gov

Table 4: Supramolecular Motifs in Related Dialdehydes

CompoundDominant Intermolecular InteractionObserved Supramolecular MotifReference
2,2'-[Butane-1,4-diylbis(oxy)]dibenzaldehydeC—H···OMolecules are linked into a molecular sheet. nih.gov
4-[5-(4-Formylphenoxy)pentoxy]benzaldehydeC—H···OFormation of dimers which assemble into a staircase-like structure. Utilizes R₂²(6), R₂²(14), and R₂²(26) graph sets. nih.gov

Future Research Directions and Emerging Paradigms

Integration into Advanced Functional Systems

The unique molecular architecture of 2-[6-(2-Formylphenoxy)hexoxy]benzaldehyde, featuring two aldehyde groups, makes it an ideal candidate for use as a monomer in the synthesis of more complex functional systems. Future research is anticipated to focus on its polymerization and co-polymerization to create novel materials. An analog, 2-[2-(2-formylphenoxy)ethoxy]benzaldehyde, has been identified for its potential use as a monomer. epa.gov This suggests that the hexoxy-linked counterpart could similarly be employed in the creation of advanced polymers with tailored properties.

Furthermore, the inherent characteristics of its constituent parts suggest potential applications in areas such as fragrances and as antioxidants. The predicted functionalities of similar structures include roles as flavorants, antimicrobials, catalysts, and colorants. epa.gov Investigating the integration of this compound into systems that can leverage these potential functions will be a significant area of future work.

Exploitation in Dynamic Covalent Chemistry (DCC)

Dynamic covalent chemistry (DCC) is a powerful strategy for the self-assembly of complex molecular architectures. The reversible nature of the covalent bonds employed in DCC allows for error correction and the formation of thermodynamically stable products. The aldehyde functional groups in this compound are prime candidates for engaging in reversible reactions central to DCC, such as the formation of imines and acylhydrazones. nih.gov

Future research will likely explore the use of this dialdehyde (B1249045) in the construction of dynamic systems like macrocycles, cages, and polymers. The flexibility of the hexoxy linker can be exploited to control the geometry and stability of the resulting assemblies. The ability of such systems to adapt their structure in response to external stimuli, a key feature of dynamic covalent systems, opens up possibilities for applications in areas like smart materials and responsive drug delivery systems. nih.gov The formation of hydrogels with self-healing properties through reversible chemistries like acylhydrazone exchange is a particularly promising avenue. nih.gov

Application in Sensing Platforms (e.g., Chemosensors, Optical Sensors)

A significant and promising area of future research for this compound and its analogs lies in the development of advanced sensing platforms. The formyl groups can readily react with various analytes or be incorporated into larger systems that exhibit changes in their optical or electronic properties upon binding events.

Derivatives of similar dialdehydes have already demonstrated their potential as effective chemosensors. For instance, compounds synthesized from 4-methyl-2,6-diformylphenol have been established as fluorescent chemosensors for pH, capable of distinguishing between normal and cancerous cells based on their different pH environments. nih.gov Another study reported a bimodal colorimetric and fluorescent chemosensor for the detection of fluoride (B91410) ions, which was synthesized through a Schiff base condensation. nih.gov These examples strongly suggest that this compound could serve as a valuable building block for creating highly selective and sensitive sensors for a variety of ions and small molecules. Future work will likely involve the synthesis and characterization of Schiff base derivatives of this dialdehyde and the evaluation of their sensing capabilities.

Exploration of New Synthetic Pathways for Complex Analogs

The versatility of the this compound scaffold invites the exploration of new synthetic pathways to create a diverse library of complex analogs. Research in this area will focus on modifying both the aromatic rings and the linker. For example, the synthesis of analogs with different linker lengths, such as butoxy and ethoxy, has already been reported. epa.govnih.gov An analog featuring a more rigid hexadiynyloxy linker has also been synthesized, demonstrating the potential to create spacers with varying degrees of flexibility and conjugation. researchgate.net

Future synthetic efforts may include the introduction of various substituents onto the benzene (B151609) rings to tune the electronic properties and solubility of the resulting molecules. The synthesis of related dialdehydes often involves the reaction of a dihydroxy precursor with an appropriate dihalide or the alkylation of a hydroxybenzaldehyde. mdpi.comnih.gov For instance, 4-[5-(4-Formylphenoxy)pentoxy]benzaldehyde (B1609403) was synthesized from p-hydroxybenzaldehyde and 1,5-dibromopentane (B145557). nih.gov The development of one-pot synthesis procedures could also streamline the production of complex macrocyclic structures derived from these dialdehydes. mdpi.com

Advanced Theoretical Modeling for Predictive Design

As the complexity of the molecular systems derived from this compound increases, advanced theoretical modeling will become an indispensable tool for predictive design. Computational methods can provide valuable insights into the structural, electronic, and photophysical properties of these molecules and their assemblies.

Theoretical calculations have already been used to support experimentally observed spectral transitions in chemosensors based on related structures. nih.gov Furthermore, Quantitative Structure-Use Relationship (QSUR) models have been employed to predict the functional uses of similar compounds, such as their potential as fragrances or monomers. epa.gov In the future, more sophisticated computational models could be used to:

Predict the binding affinities and selectivities of new chemosensor designs.

Simulate the self-assembly processes in dynamic covalent systems to guide the synthesis of desired architectures.

Design novel materials with specific electronic and optical properties for applications in optoelectronics.

Development of Novel Materials with Tunable Properties from Analogs of this compound

A major long-term goal for research on this compound and its analogs is the development of novel materials with precisely tunable properties. The ability to modify the linker and the aromatic units provides a powerful handle for controlling the characteristics of the resulting materials.

For example, the condensation of similar dialdehydes with diamines can lead to the formation of macrocyclic Schiff base ligands. nih.gov These macrocycles can then be used to create metal complexes with interesting catalytic or magnetic properties. The synthesis of hemihexaphyrazines, a class of expanded porphyrinoids, from substituted phthalonitriles highlights the potential for creating large, conjugated systems with unique photophysical and electrochemical properties. mdpi.com

Furthermore, the incorporation of these dialdehydes into polymer backbones or as cross-linkers in hydrogels could lead to materials with tunable mechanical properties, responsiveness to stimuli, and self-healing capabilities. nih.gov The development of such advanced materials could have significant impacts in fields ranging from materials science and nanotechnology to biomedical engineering.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2-[6-(2-Formylphenoxy)hexoxy]benzaldehyde, and how are reaction conditions optimized?

  • The compound can be synthesized via two main routes:

  • Eglinton Homocoupling : Reaction of 2-(2-propynyloxy)benzaldehyde with Cu(OAc)₂ under oxidative conditions to form the diacetylene spacer .
  • Alkylation of Salicylaldehyde : Using 1,6-ditosyl-2,4-hexadiyne and potassium carbonate in THF, followed by purification via silica gel column chromatography (petroleum ether/ethyl acetate eluent) .
    • Optimization involves adjusting reaction time (e.g., 24 hours for alkylation), temperature (elevated for faster kinetics), and solvent polarity to improve yield. Monitoring via TLC and NMR ensures intermediate formation.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • NMR Spectroscopy : ¹H/¹³C NMR confirms aldehyde proton signals (~10 ppm) and ether linkage integration .
  • X-ray Crystallography : Single-crystal diffraction (e.g., using SHELXL ) resolves bond lengths (e.g., 120 pm for conjugated triple bonds) and molecular geometry. Space group assignments (e.g., monoclinic P12₁/c1) validate symmetry .
  • FT-IR : Peaks at ~1700 cm⁻¹ confirm aldehyde C=O stretches .

Advanced Research Questions

Q. How can discrepancies between computational models and experimental crystallographic data be resolved?

  • Discrepancies often arise in bond-length predictions (e.g., conjugated vs. isolated triple bonds). To address this:

  • Compare DFT-optimized geometries (e.g., B3LYP/6-31G*) with crystallographic data (e.g., 138 pm for sp-sp single bonds in diacetylene spacers ).
  • Refine computational models using dispersion corrections (e.g., Grimme’s D3) to account for van der Waals interactions in crystal packing .
    • Validate hydrogen-bonding networks (e.g., C–H···O interactions) using Hirshfeld surface analysis .

Q. What challenges arise in studying the reactivity of the aldehyde groups in cross-coupling reactions?

  • Steric Hindrance : Bulky hexoxy spacers limit access to aldehyde sites, reducing Schiff base formation efficiency. Mitigate via sonication or microwave-assisted synthesis .
  • Competitive Oxidation : Aldehydes may oxidize to carboxylic acids under basic conditions. Use inert atmospheres (N₂/Ar) and reducing agents (e.g., NaBH₄) to stabilize intermediates .
  • Selectivity : Differentiate between aldehyde reactivity using protecting groups (e.g., acetal formation) prior to functionalization .

Q. How do structural variations (e.g., spacer length) impact material properties in conjugated systems?

  • Conjugation Length : Hexoxy spacers enable π-orbital overlap between benzaldehyde units, enhancing conductivity in molecular wires. Compare with shorter analogs (e.g., butoxy derivatives ) via cyclic voltammetry to measure HOMO-LUMO gaps.
  • Thermal Stability : Thermogravimetric analysis (TGA) shows longer spacers (hexoxy vs. butoxy) reduce melting points due to increased flexibility .

Methodological Guidance

Designing experiments to analyze solvent effects on crystallinity:

  • Crystallization Screening : Test solvents with varying polarity (e.g., dichloromethane/petroleum ether mixtures ). Monitor crystal growth via polarized light microscopy.
  • Powder XRD : Compare diffraction patterns of crystals grown in DMF (high polarity) vs. toluene (low polarity) to assess packing efficiency .

Addressing low yields in large-scale synthesis:

  • Catalyst Optimization : Replace Cu(OAc)₂ with Pd-based catalysts for improved homocoupling efficiency .
  • Flow Chemistry : Implement continuous-flow reactors to enhance heat/mass transfer during alkylation steps .

Data Contradiction Analysis

Conflicting NMR and X-ray data on molecular conformation:

  • Dynamic Effects : Solution-phase NMR may show rotational flexibility around ether linkages, while X-ray captures static conformations. Use variable-temperature NMR to probe energy barriers .
  • Crystal Packing Forces : Non-covalent interactions (e.g., π-stacking) in crystals may distort bond angles vs. solution-phase models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.